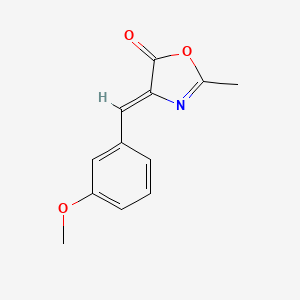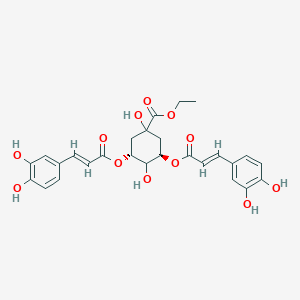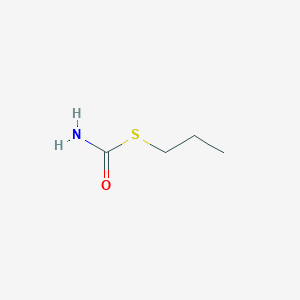
S-Propyl carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl carbamothioate: is a chemical compound belonging to the class of carbamothioates, which are sulfur-containing analogs of carbamates. These compounds are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is particularly noted for its use as a herbicide, where it plays a crucial role in weed control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Newman Kwart Rearrangement (NKR): This method involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates.
Copper-Catalyzed Thiocarboxamidation: This method involves the reaction of isocyanides, elemental sulfur, and aryl iodides.
One-Pot Synthesis: A simple and efficient one-pot synthesis method involves the preparation of S-alkyl thiolcarbamates from xanthogenate without a catalyst, using water as a solvent.
Industrial Production Methods: Industrial production methods for S-Propyl carbamothioate typically involve large-scale synthesis using the aforementioned routes, with a focus on optimizing yield, purity, and cost-effectiveness. The Newman Kwart Rearrangement and copper-catalyzed thiocarboxamidation are particularly favored for their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Propyl carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives, such as S-aryl carbamimidothioates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as aryl isothiocyanates and diazonium salts are used under mild conditions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
S-aryl carbamimidothioates: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: S-Propyl carbamothioate is used as a precursor in the synthesis of various sulfur-containing compounds. It is also employed in studies involving the formation and reactivity of C–S bonds .
Biology: In biological research, this compound is used to study the biodegradation of carbamothioates in soil and their impact on microbial populations .
Medicine: While not directly used as a drug, this compound serves as a model compound in the development of pharmaceuticals, particularly those involving sulfur-containing functional groups .
Industry: this compound is widely used as a herbicide in agriculture. It helps control a variety of weeds, ensuring better crop yields .
Mécanisme D'action
The exact mechanism of action of S-Propyl carbamothioate as a herbicide involves its absorption by plants and subsequent interference with essential metabolic processes. It is believed to inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds . The ability of soil microorganisms to degrade this compound is plasmid-associated, indicating a genetic basis for its biodegradation .
Comparaison Avec Des Composés Similaires
- Butylate (S-ethyl bis(2-methylpropyl)carbamothioate)
- EPTC (S-ethyl dipropylcarbamothioate)
- Vernolate (S-propyl dipropylcarbamothioate)
- Pebulate (S-propyl butylethylcarbamothioate)
- Cycloate (S-ethyl cyclohexylethylcarbamothioate)
Comparison: S-Propyl carbamothioate is unique in its specific application as a herbicide and its biodegradation profile. Unlike some of its analogs, it exhibits a distinct pattern of microbial degradation and cross-adaptation in soils with a history of carbamothioate use . This makes it particularly effective in certain agricultural settings where other herbicides may fail due to enhanced biodegradation .
Propriétés
IUPAC Name |
S-propyl carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJFUJOFBRZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506419 |
Source


|
| Record name | S-Propyl carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-72-0 |
Source


|
| Record name | S-Propyl carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
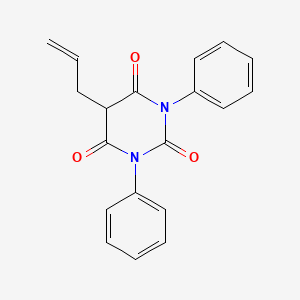
![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)

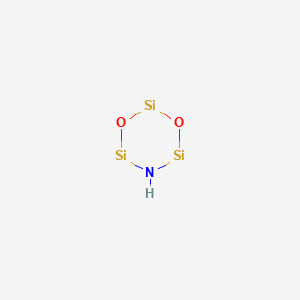
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
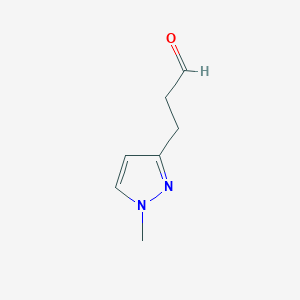
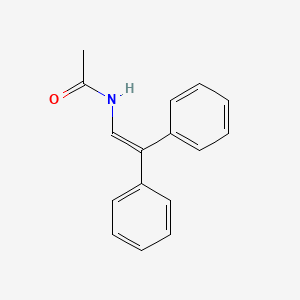
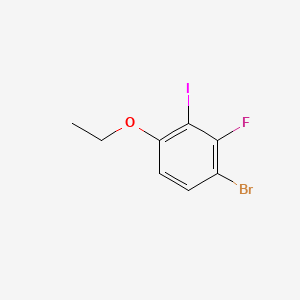
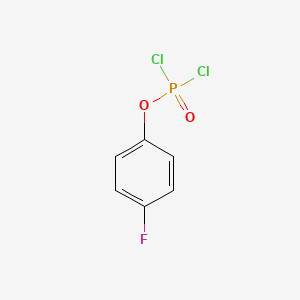
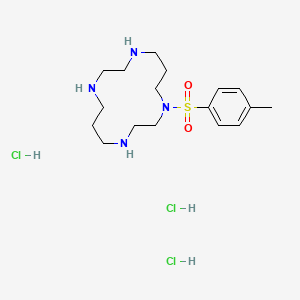
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
